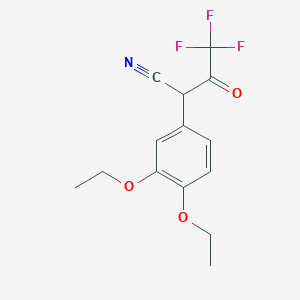
2-(3,4-Diethoxyphenyl)-4,4,4-trifluoro-3-oxobutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Diethoxyphenyl)-4,4,4-trifluoro-3-oxobutanenitrile is an organic compound characterized by the presence of a diethoxyphenyl group, a trifluoromethyl group, and a nitrile group
Vorbereitungsmethoden
The synthesis of 2-(3,4-Diethoxyphenyl)-4,4,4-trifluoro-3-oxobutanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 3,4-diethoxybenzaldehyde with ethyl trifluoroacetate in the presence of a base, followed by the addition of a nitrile group. The reaction conditions typically include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .
Analyse Chemischer Reaktionen
2-(3,4-Diethoxyphenyl)-4,4,4-trifluoro-3-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Diethoxyphenyl)-4,4,4-trifluoro-3-oxobutanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3,4-Diethoxyphenyl)-4,4,4-trifluoro-3-oxobutanenitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in metabolic processes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-(3,4-Diethoxyphenyl)-4,4,4-trifluoro-3-oxobutanenitrile can be compared with similar compounds such as:
3,4-Dimethoxyphenethylamine: This compound has a similar phenyl structure but lacks the trifluoromethyl and nitrile groups.
Fluorinated Chalcones: These compounds share the trifluoromethyl group but differ in their overall structure and functional groups. The uniqueness of this compound lies in its combination of diethoxyphenyl, trifluoromethyl, and nitrile groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-(3,4-diethoxyphenyl)-4,4,4-trifluoro-3-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3/c1-3-20-11-6-5-9(7-12(11)21-4-2)10(8-18)13(19)14(15,16)17/h5-7,10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXBOCUIFJXODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C#N)C(=O)C(F)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














